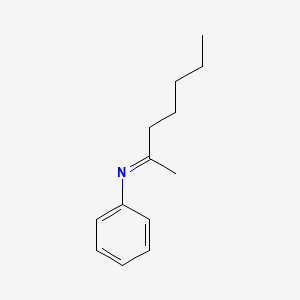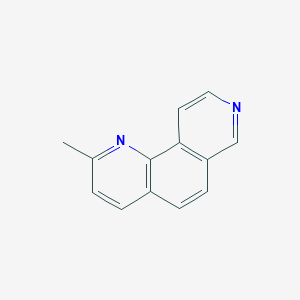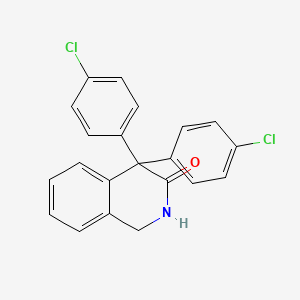
6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often require moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: This compound shares the aminophenyl group but lacks the triazine ring.
2-Methyl-1,2,4-triazine-3,5-dione: This compound contains the triazine ring but lacks the aminophenyl group.
Uniqueness
6-(2-Aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione is unique due to the combination of the aminophenyl group and the triazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61602-95-7 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-(2-aminophenyl)-2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H10N4O2/c1-14-10(16)12-9(15)8(13-14)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,15,16) |
InChI Key |
LMXLQUUIPZASAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C(=N1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-{[4-(Methoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14575972.png)


![2-(Pyridin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14575997.png)
![3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14576019.png)


![2-[(E)-2-(2-hydroxyphenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile](/img/structure/B14576032.png)



![[2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-diyl]bis(phenylmethanone)](/img/structure/B14576043.png)
